

## chemical structure and properties of 4oxobutanoate

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## An In-depth Technical Guide to 4-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **4-oxobutanoate**, also known as succinic semialdehyde. It is intended to be a valuable resource for professionals in research and drug development.

### **Chemical Structure and Identification**

**4-Oxobutanoate** is the conjugate base of 4-oxobutanoic acid and is the major species at a physiological pH of 7.3.[1] It plays a role as a human and Saccharomyces cerevisiae metabolite.[1] It is classified as a 4-oxo monocarboxylic acid anion and an aldehydic acid anion.[1]

Table 1: Compound Identification



Identifier	Value
IUPAC Name	4-oxobutanoate[1]
Synonyms	Succinic semialdehyde, succ-S-ald, beta- Formylpropionic acid[1][2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> O <sub>3</sub> <sup>-</sup> [1]
SMILES	C(CC(=O)[O-])C=O[1]
InChI	InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2, (H,6,7)/p-1[1]
InChlKey	UIUJIQZEACWQSV-UHFFFAOYSA-M[1]
PubChem CID	9543238[1]
ChEBI ID	CHEBI:57706[1]

## **Physicochemical Properties**

The physicochemical properties of **4-oxobutanoate** are crucial for understanding its behavior in biological systems and for the design of experiments and potential drug candidates.

Table 2: Physicochemical Data of the Conjugate Acid (4-Oxobutanoic Acid)

Property	Value
Molecular Weight	102.09 g/mol [2]
CAS Number	692-29-5[2]
Appearance	White powder
Melting Point	129 °C (for a related compound, 4-(4- Methylphenyl)-4-oxobutanoic acid)[3]
Solubility	Soluble in water[4]

Note: Some data, like the melting point, is for structurally similar compounds and should be used as an estimate.



## **Biological Role and Metabolic Pathways**

**4-Oxobutanoate** is a key intermediate in the metabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[5][6][7] This metabolic pathway is known as the GABA shunt, which is a closed-loop process that serves to both produce and conserve the supply of GABA.[5][7] The GABA shunt bypasses two steps of the tricarboxylic acid (TCA) cycle.[8]

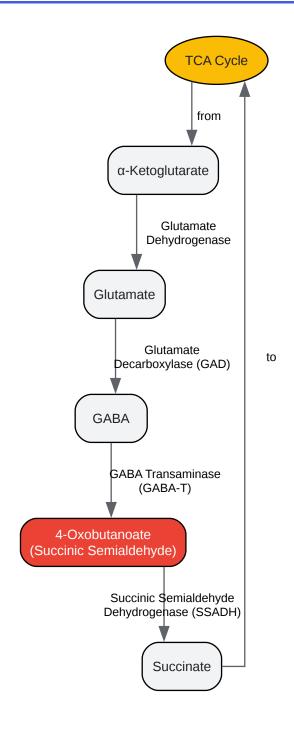
The key enzymatic steps in the GABA shunt are:

- GABA Transaminase (GABA-T): Converts GABA to succinic semialdehyde (4-oxobutanoate).[9]
- Succinic Semialdehyde Dehydrogenase (SSADH): Oxidizes succinic semialdehyde to succinate, which then re-enters the TCA cycle.[10]

Disturbances in GABA homeostasis are implicated in a range of neurological disorders, including epilepsy, depression, Parkinson's disease, and Alzheimer's disease.[6]

## **Signaling Pathway Diagram**





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Caption: The GABA Shunt Metabolic Pathway.

# Clinical Significance: Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)



A deficiency in the SSADH enzyme leads to a rare autosomal recessive disorder known as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD).[9][11][12] This deficiency results in the accumulation of **4-oxobutanoate**, which is then reduced to gamma-hydroxybutyric acid (GHB).[11] The accumulation of GABA and GHB in the brain is believed to cause the neurological symptoms associated with the disorder.[11][13]

Clinical manifestations of SSADHD are heterogeneous and can include:

- Developmental delay, particularly in speech[13]
- Intellectual disability[11]
- Hypotonia (decreased muscle tone)[11][13]
- Seizures[9][11]
- Ataxia (difficulty coordinating movements)[11]
- Behavioral problems[11]

# **Experimental Protocols Synthesis of 4-Oxobutanoate Derivatives**

A common method for synthesizing derivatives of 4-oxobutanoic acid is through a Friedel-Crafts acylation reaction.[3][14][15]

Example Protocol: Synthesis of 4-(4-lodophenyl)-4-oxobutanoic Acid[15]

This protocol is based on established Friedel-Crafts acylation procedures.

Materials and Reagents:

- Iodobenzene
- Succinic anhydride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)



- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethanol

#### Procedure:

- Reaction Setup: In a dry round-bottom flask, suspend anhydrous aluminum chloride in anhydrous DCM under an inert atmosphere. Cool the mixture in an ice bath.
- Addition of Reactants: Slowly add a solution of iodobenzene and succinic anhydride in anhydrous DCM to the cooled suspension.
- Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.
- Workup: Carefully quench the reaction by pouring it over a mixture of ice and concentrated
  HCI. Separate the organic layer, and extract the aqueous layer with DCM.
- Purification: Combine the organic layers, wash with saturated NaHCO<sub>3</sub> solution and brine, then dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

## **Workflow Diagram for Synthesis**



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Caption: Workflow for the Synthesis of a **4-Oxobutanoate** Derivative.



## **Applications in Drug Development**

The unique structure of **4-oxobutanoate** and its derivatives makes them interesting starting points for the synthesis of novel compounds with potential therapeutic applications. For instance, they have been used in the synthesis of tyrosinase inhibitors and as intermediates in the preparation of piperidine alkaloids.[16][17] The study of SSADH deficiency also provides a valuable model for understanding GABA metabolism and developing targeted therapies for related neurological disorders.

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